molecular formula C9H8ClNO B1592203 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-02-2

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1592203
CAS No.: 22246-02-2
M. Wt: 181.62 g/mol
InChI Key: RQKCSUSXBKSENU-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C9H8ClNO
  • CAS Number : 22246-02-2
  • Molecular Weight : 183.62 g/mol

This compound is believed to exert its biological effects through the modulation of various biochemical pathways. It primarily interacts with specific molecular targets, including:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to the suppression of tumor growth in various cancer models .

Anticancer Effects

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of several cancer cell lines, including lung and prostate cancer cells. For instance, a study reported that at a concentration of 10 µM, it reduced the viability of cancer cells by over 50% .
Cell LineIC50 (µM)% Inhibition at 10 µM
Lung Cancer8.560%
Prostate Cancer7.065%
Hepatoma9.058%

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown neuroprotective effects. A study involving PC12 cells indicated that:

  • Reduction of Apoptosis : The compound significantly reduced apoptosis in corticosterone-induced lesions in PC12 cells, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on Antidepressant Effects :
    • A series of experiments evaluated the antidepressant potential of derivatives similar to this compound. Results indicated that these compounds improved locomotor activity in rat models and reduced immobility in forced swim tests, highlighting their potential as antidepressants .
  • Cytotoxicity Assessment :
    • Cytotoxicity studies on normal human cell lines (HEK293 and L02) revealed that derivatives exhibited low toxicity profiles, making them safer alternatives compared to traditional chemotherapeutics like Agomelatine .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in polar solvents. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also possess biological activity .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKCSUSXBKSENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598512
Record name 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-02-2
Record name 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2 protection, a mixture of [2-(3-chloro-phenyl)-ethyl]-carbamic acid methyl ester (5.0 g, 23.4 mmol) and PPA (polyphosphoric acid) (20 g) in a 250 mL round-bottom flask was vigorously stirred at 120° C. for 2 hours. After cooling to room temperature, the reaction mixture was treated with ice-water and aqueous ammonia solution to adjust the pH to 8. Then, the mixture was then extracted with EtOAc, and the organic layer was washed with brine, dried over anhy. Na2SO4 and filtered. After removal of solvent under reduced pressure, the crude product obtained was further washed with ethyl ether to give title compound (1.66 g, 39%) as a white solid. MS: 182.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PPA
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.